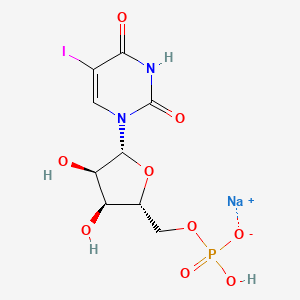
5-Iodouridine 5-monophosphate sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodouridine 5-monophosphate sodium is a nucleotide analog that plays a significant role in various biochemical and pharmaceutical applications. It is a derivative of uridine monophosphate, where the hydrogen atom at the 5th position of the uracil ring is replaced by an iodine atom. This modification imparts unique properties to the compound, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodouridine 5-monophosphate sodium typically involves the iodination of uridine monophosphate. One common method includes the reaction of uridine monophosphate with iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes. For instance, Saccharomyces cerevisiae can be used to produce uridine monophosphate, which is then iodinated to obtain the desired compound. This method is advantageous due to its high yield and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodouridine 5-monophosphate sodium undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Complexation: It can form complexes with metal ions, which are useful in various biochemical studies.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are commonly used.
Complexation: Metal ions like lanthanides are used to form stable complexes with this compound.
Major Products Formed
Substitution Products: Various substituted uridine monophosphate derivatives.
Oxidation and Reduction Products: Different oxidation states of the compound.
Metal Complexes: Stable complexes with metal ions, useful in biochemical assays.
Wissenschaftliche Forschungsanwendungen
5-Iodouridine 5-monophosphate sodium has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleotide analogs.
Biology: Employed in studies involving nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Wirkmechanismus
The mechanism of action of 5-Iodouridine 5-monophosphate sodium involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The iodine atom at the 5th position of the uracil ring can disrupt base pairing and inhibit the activity of enzymes involved in DNA and RNA synthesis. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine 5-monophosphate: A naturally occurring nucleotide involved in RNA synthesis.
5-Iodouridine: A nucleoside analog with similar properties but lacking the phosphate group.
Idoxuridine: An antiviral agent used in the treatment of herpes simplex infections
Uniqueness
5-Iodouridine 5-monophosphate sodium is unique due to its combination of the iodine atom and the phosphate group, which imparts distinct chemical and biological properties. This makes it particularly useful in studies involving nucleotide analogs and their interactions with enzymes and nucleic acids .
Eigenschaften
Molekularformel |
C9H11IN2NaO9P |
|---|---|
Molekulargewicht |
472.06 g/mol |
IUPAC-Name |
sodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C9H12IN2O9P.Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19;/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19);/q;+1/p-1/t4-,5-,6-,8-;/m1./s1 |
InChI-Schlüssel |
BYXDUXINACKYAV-HCXTZZCQSA-M |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O)I.[Na+] |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)[O-])O)O)I.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




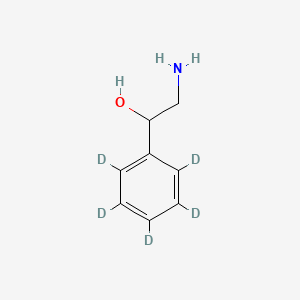
![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 2-methylheptadecanoate](/img/structure/B13831058.png)
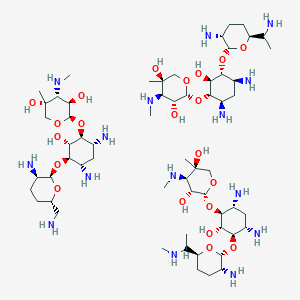
![sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine](/img/structure/B13831061.png)
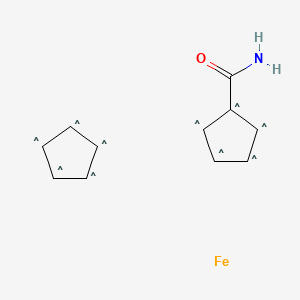

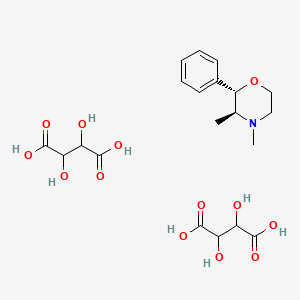

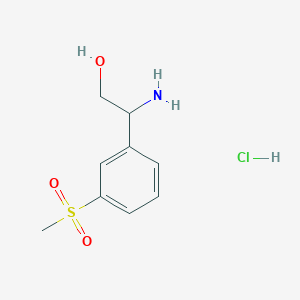
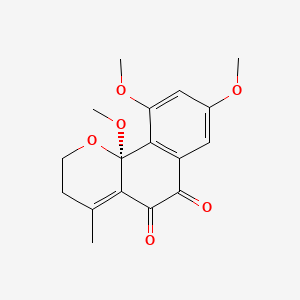

![(2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid](/img/structure/B13831133.png)
